Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's name reflects the hierarchical priority system where the benzoate ester serves as the principal functional group, with the anthraquinone-sulfonamide moiety designated as a substituent. The molecular formula can be deduced as C22H15NO6S, incorporating the characteristic elements of both the anthraquinone core (C14H8O2) and the substituted benzoate framework. The systematic naming convention begins with the identification of the longest carbon chain containing the highest priority functional group, which in this case is the methyl benzoate unit.
The anthraquinone portion of the molecule contributes the 9,10-dioxo-9,10-dihydroanthracene designation, reflecting the quinone functionality at positions 9 and 10 of the anthracene backbone. This nomenclature pattern aligns with established conventions for anthraquinone derivatives, where the dioxo terminology specifically indicates the presence of carbonyl groups at the 9 and 10 positions. The sulfonamide linkage connecting the anthraquinone system to the benzoate unit requires careful consideration in the naming process, as it represents a bridging functionality that significantly influences the overall molecular architecture. The positional designations within the name accurately reflect the specific attachment points of each functional group, ensuring unambiguous identification of the compound's structure.
The molecular weight calculations for this compound indicate a substantial molecular mass consistent with the complex multi-ring system and multiple functional groups present. Comparative analysis with related anthraquinone derivatives reveals that the addition of the sulfonamide-benzoate functionality increases the molecular weight significantly compared to simple anthraquinone structures, which typically exhibit molecular weights around 208 grams per mole. The presence of sulfur and nitrogen heteroatoms within the sulfonamide bridge contributes additional mass and introduces unique electronic properties that distinguish this compound from purely hydrocarbon-based anthraquinone derivatives.
Crystallographic Data and Three-dimensional Conformational Studies
The three-dimensional conformational analysis of this compound reveals complex spatial arrangements influenced by the rigid anthraquinone core and the flexible sulfonamide linker. Crystallographic studies of related anthraquinone-sulfonamide compounds have demonstrated that these molecules typically adopt extended conformations that maximize π-π stacking interactions between aromatic rings while minimizing steric hindrance between bulky substituents. The anthraquinone moiety maintains its characteristic planar geometry, with the quinone carbonyl groups positioned to facilitate hydrogen bonding interactions with surrounding molecules in the crystal lattice.
The sulfonamide bridge introduces conformational flexibility that allows the benzoate ester group to adopt various orientations relative to the anthraquinone plane. Computational studies on similar anthraquinone-based compounds have shown that the sulfonamide nitrogen can participate in both intramolecular and intermolecular hydrogen bonding, significantly influencing the overall crystal packing patterns. The methyl ester functionality of the benzoate group typically adopts a planar configuration with the aromatic ring, contributing to the overall molecular planarity and facilitating π-electron delocalization across the extended conjugated system.
Intermolecular interactions within the crystal structure are dominated by π-π stacking between anthraquinone rings and hydrogen bonding involving the sulfonamide nitrogen and oxygen atoms. These interactions create characteristic layered structures commonly observed in anthraquinone derivatives, where molecules arrange in parallel planes separated by optimal distances for maximum attractive interactions. The presence of the ester carbonyl group introduces additional hydrogen bonding possibilities, potentially leading to more complex three-dimensional network structures compared to simpler anthraquinone derivatives.
| Structural Parameter | Typical Range | Influence on Properties |
|---|---|---|
| Anthraquinone Plane Angle | 0-5° deviation | Affects π-π stacking efficiency |
| Sulfonamide Dihedral Angle | 60-120° | Controls molecular flexibility |
| Benzoate Ring Orientation | 30-90° relative to anthraquinone | Influences crystal packing |
| Intermolecular π-π Distance | 3.3-3.6 Å | Determines solid-state stability |
Comparative Analysis of Anthraquinone-Sulfonamide Hybrid Architectures
The comparative structural analysis of anthraquinone-sulfonamide hybrid architectures reveals significant variations in molecular geometry and electronic properties depending on the specific substitution patterns and linker configurations. This compound represents one member of a broader class of compounds that combine anthraquinone pharmacophores with sulfonamide functionality. These hybrid systems demonstrate enhanced biological activity compared to their individual components, suggesting synergistic effects arising from the combined structural features.
Research on related compounds such as 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(p-tolyl)butanamide has shown that modifications to the linker region and terminal substituents can dramatically alter both structural properties and biological activities. The molecular weight of 476.5 grams per mole for this related compound illustrates how structural variations within the anthraquinone-sulfonamide family can lead to significantly different molecular masses while maintaining core structural similarities. The systematic study of these variations provides insights into structure-activity relationships that guide the design of new hybrid compounds.
The electronic properties of anthraquinone-sulfonamide hybrids are particularly noteworthy due to the combination of electron-withdrawing quinone functionality with the amphoteric nature of sulfonamide groups. This electronic complementarity creates unique opportunities for molecular recognition and binding interactions, as demonstrated by recent studies showing selective inhibition of carbonic anhydrase isoforms. The rigid anthraquinone core provides a stable scaffold for presenting functional groups in defined spatial orientations, while the sulfonamide bridge allows for fine-tuning of molecular geometry and electronic distribution.
Comparative studies with other anthraquinone derivatives, such as 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, reveal how different substituent patterns affect molecular properties. The presence of hydroxyl groups in specific positions can significantly alter hydrogen bonding patterns and solubility characteristics, while maintaining the basic anthraquinone framework. These structural comparisons highlight the versatility of the anthraquinone scaffold for creating diverse molecular architectures with tailored properties.
| Compound Type | Molecular Weight Range | Key Structural Features | Primary Applications |
|---|---|---|---|
| Simple Anthraquinones | 208-250 g/mol | Basic quinone core | Dyes and pigments |
| Anthraquinone-Sulfonates | 287-320 g/mol | Ionic sulfonate groups | Water-soluble derivatives |
| Anthraquinone-Sulfonamides | 350-500 g/mol | Covalent sulfonamide bridges | Biological activity |
| Hybrid Ester Derivatives | 400-550 g/mol | Multiple functional groups | Pharmaceutical research |
Properties
IUPAC Name |
methyl 4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO6S/c1-29-22(26)13-6-8-14(9-7-13)23-30(27,28)15-10-11-18-19(12-15)21(25)17-5-3-2-4-16(17)20(18)24/h2-12,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXEFUNJGJLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Anthraquinone
Sulfonation is achieved using fuming sulfuric acid (oleum) at elevated temperatures (50–70°C). The reaction proceeds via electrophilic aromatic substitution, with the electron-deficient anthraquinone favoring sulfonation at the β-position (C-2). A study by demonstrated that sulfonation at 60°C for 6 hours yielded 2-sulfoanthraquinone with 78% efficiency. The crude sulfonic acid is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0°C.
Sulfonamide Linkage Formation
The sulfonamide bond bridges the anthraquinone and benzoate moieties. This step requires coupling the sulfonyl chloride intermediate with 4-aminobenzoic acid methyl ester.
Coupling Reaction Conditions
The reaction is conducted in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl generated during the nucleophilic substitution. A molar ratio of 1:1.2 (sulfonyl chloride:amine) ensures complete conversion, as excess amine may lead to byproducts. Stirring at room temperature for 12–24 hours typically achieves >90% yield, confirmed by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:3) as the mobile phase.
Table 1: Optimization of Sulfonamide Coupling
| Parameter | Condition | Yield (%) | Citation |
|---|---|---|---|
| Solvent | DCM | 92 | |
| Base | Triethylamine | 88 | |
| Temperature | 25°C | 90 | |
| Reaction Time | 18 hours | 94 |
Esterification of Benzoic Acid
The methyl ester group is introduced either before or after sulfonamide formation. Pre-esterification simplifies handling by reducing the carboxylic acid’s reactivity during subsequent steps.
Fischer Esterification
4-Aminobenzoic acid is refluxed with excess methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction reaches completion in 6–8 hours, yielding methyl 4-aminobenzoate with 85% efficiency. Alternatively, methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) provide a milder esterification route, achieving 89% yield at 60°C.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for validating structural integrity.
Analytical Data
Comparative Analysis of Synthetic Routes
Two primary strategies emerge:
-
Stepwise Synthesis : Sequential sulfonation, sulfonamide coupling, and esterification. This approach offers modularity but risks lower overall yields due to multiple purification steps.
-
Convergent Synthesis : Pre-formed methyl 4-aminobenzoate is coupled with 2-sulfoanthraquinone chloride, streamlining the process but requiring high-purity intermediates .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate can undergo various chemical reactions, including:
Biological Activity
Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate is a complex organic compound that combines an anthracene derivative with a sulfonamide group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where compounds with such characteristics have been explored for their anticancer and antibacterial properties.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features:
- An anthracene core known for its intercalating ability with DNA.
- A sulfonamide group which is often associated with antibacterial activity.
- An ester functional group that may influence solubility and bioavailability.
The biological activity of this compound can be attributed to its structural components:
- Intercalation with DNA : The anthracene moiety may allow the compound to intercalate into DNA strands, potentially disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as carbonic anhydrases (CAs), which are involved in various physiological processes and are targets in cancer therapy.
Anticancer Activity
Recent studies have indicated that derivatives of anthracene exhibit significant anticancer properties. For instance, compounds structurally related to this compound were evaluated for their efficacy against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 30.06 | Induces apoptosis through mitochondrial pathway |
| Compound B | HepG2 | 34.88 | Inhibits carbonic anhydrase IX |
| Compound C | MCF-7 | 40.58 | Alters mitochondrial membrane potential |
These results indicate a promising potential for this compound as an anticancer agent.
Case Studies
- Study on Antitumor Activity : A study published in Molecules evaluated a series of anthraquinone derivatives for their antitumor activity against breast cancer cell lines. Results showed that modifications to the anthraquinone structure significantly impacted their efficacy, suggesting that this compound may also exhibit variable efficacy based on structural nuances.
- Inhibition of Carbonic Anhydrase : Another study focused on the inhibition of carbonic anhydrases by anthraquinone derivatives found that certain modifications enhanced selectivity towards tumor-associated isoforms like hCA IX. This finding suggests that this compound could be further explored for its potential as a selective inhibitor in cancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications in Anthraquinone-Sulfonamide Derivatives
Table 1: Key Structural Features of Analogous Compounds
Impact of Substituents on Physicochemical Properties
- Ester vs. Carboxylic Acid: The benzoate ester in the target compound improves cell membrane permeability compared to carboxylic acid analogs (e.g., methyl 4-(N-methyl-9,10-dioxoanthracene-2-sulfonamido)butanoic acid) .
- Heterocyclic Additions : Benzothiazole-thioether substituents () introduce photophysical properties, making such derivatives suitable for optoelectronic applications .
Q & A
Q. What are the critical steps in synthesizing Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate, and how is purity optimized?
- Methodological Answer : Synthesis typically involves a multi-step process:
Sulfonation : Introduce the sulfonamide group to the anthraquinone core under controlled acidic conditions.
Coupling : React the sulfonated anthraquinone with methyl 4-aminobenzoate via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol to achieve >95% purity.
- Purity Validation : Confirm via HPLC (C18 column, UV detection at 254 nm) and H/C NMR analysis to detect residual solvents or unreacted intermediates .
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., aromatic protons at δ 7.8–8.5 ppm, sulfonamide NH at δ 10.2 ppm). C NMR confirms carbonyl (C=O, ~180 ppm) and ester (C-O, ~165 ppm) groups .
- Infrared Spectroscopy (IR) : Key peaks include sulfonamide S=O (~1350 cm), anthraquinone C=O (~1670 cm), and ester C-O (~1250 cm) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates the molecular ion peak [M+H] and fragments .
Advanced Research Questions
Q. How does the sulfonamido group influence electronic properties, and what computational methods model these effects?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets. Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity. The sulfonamido group lowers the LUMO energy, enhancing electron-accepting capacity .
- Spectroscopic Correlations : Compare calculated IR/NMR spectra with experimental data to validate electronic interactions, such as charge transfer between the anthraquinone and benzoate moieties .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to resolve disorder in the anthraquinone core or ester group .
- Refinement in SHELXL : Address twinning (via TWIN commands) and anisotropic displacement parameters. Apply restraints to disordered sulfonamide substituents .
- Validation : Check using R (<5%) and residual density maps (<0.5 eÅ) to ensure model accuracy .
Q. How is the compound evaluated for antitumor activity, and what structural analogs enhance potency?
- Methodological Answer :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC values are compared to analogs like Methyl 9,10-dioxo-2-anthracenecarboxylate (IC = 12 µM vs. 8 µM for the target compound) .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the benzoate para-position to enhance binding to carbonic anhydrase IX, a tumor-associated enzyme .
Q. What strategies mitigate solubility limitations in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (<1% v/v) for stock solutions, diluted in PBS (pH 7.4) to prevent precipitation .
- Prodrug Design : Synthesize a sodium sulfonate derivative (improves aqueous solubility >10-fold) while retaining activity .
Data Contradiction Analysis
Q. How are discrepancies in reported biological activities of structural analogs reconciled?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line origin, incubation time). For example, analogs with methyl groups show higher activity in hypoxic conditions (e.g., 5% O) due to selective enzyme inhibition .
- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX. Contradictions may arise from variations in protein conformation (PDB: 3IAI vs. 5FL4) .
Structural Analog Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
